Cas no 52834-10-3 (3-Amino-2,6-dibromoisonicotinic acid)

3-Amino-2,6-dibromoisonicotinic acid structure
52834-10-3 structure
商品名:3-Amino-2,6-dibromoisonicotinic acid
CAS番号:52834-10-3
MF:C6H4N2O2Br2
メガワット:295.91616
CID:1081745
PubChem ID:21530487

3-Amino-2,6-dibromoisonicotinic acid 化学的及び物理的性質

名前と識別子

    • 3-Amino-2,6-dibromoisonicotinic acid
    • 3-amino-2,6-dibromopyridine-4-carboxylic acid
    • Ethyl 3-amino-2,5-dibromoisonicotinate
    • 3-Amino-2,6-dibromoisonicotinsaeure
    • 3-Amino-2,6-dibromoisonicotinicacid
    • 52834-10-3
    • SCHEMBL535621
    • DTXSID50615663
    • MDL: MFCD13193437
    • インチ: InChI=1S/C6H4Br2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12)
    • InChIKey: SKMKIUXCDAUFPE-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C(=C(Br)N=C1Br)N)C(=O)O

計算された属性

  • せいみつぶんしりょう: 293.86400
  • どういたいしつりょう: 293.86395g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 76.2Ų

じっけんとくせい

  • PSA: 76.21000
  • LogP: 2.46820

3-Amino-2,6-dibromoisonicotinic acid セキュリティ情報

3-Amino-2,6-dibromoisonicotinic acid 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Amino-2,6-dibromoisonicotinic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737474-1g
3-Amino-2,6-dibromoisonicotinic acid
52834-10-3 98%
1g
¥5223.00 2024-05-10
Chemenu
CM177491-1g
3-Amino-2,6-dibromoisonicotinic acid
52834-10-3 95%
1g
$554 2021-08-05
Chemenu
CM177491-1g
3-Amino-2,6-dibromoisonicotinic acid
52834-10-3 95%
1g
$568 2022-06-11
Alichem
A029206189-1g
3-Amino-2,6-dibromoisonicotinic acid
52834-10-3 95%
1g
$596.40 2023-09-01
abcr
AB540675-1 g
Ethyl 3-amino-2,5-dibromoisonicotinate; .
52834-10-3
1g
€425.90 2022-07-28

3-Amino-2,6-dibromoisonicotinic acid 関連文献

3-Amino-2,6-dibromoisonicotinic acidに関する追加情報

3-Amino-2,6-dibromoisonicotinic acid (CAS No. 52834-10-3): Structural Characterization, Synthetic Pathways, and Emerging Applications in Pharmaceutical Research

3-Amino-2,6-dibromoisonicotinic acid, identified by its unique CAS registry number 52834-10-3, represents a structurally complex heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the isonicotinic acid family, characterized by a pyridine ring substituted with an amino group at position 3 and bromine atoms at positions 2 and 6. Its molecular formula C₆H₄Br₂N₂O₂ incorporates multiple functional groups that enable diverse chemical reactivity patterns. Recent studies have highlighted the importance of such substituted pyridine derivatives in drug discovery programs targeting bacterial resistance mechanisms and metabolic disorders.

The structural features of 3-Amino-2,6-dibromoisonicotinic acid include a conjugated pyridine ring system with electron-withdrawing bromine substituents and an electron-donating amino group. This combination creates a unique electronic environment that influences both the compound's solubility profile and its ability to participate in hydrogen bonding interactions. The bromine atoms at positions 2 and 6 introduce steric hindrance effects that may modulate the compound's conformational flexibility—a property increasingly recognized as critical for ligand-receptor interactions in modern drug design paradigms.

Recent advancements in synthetic methodologies have enabled more efficient production of CAS No. 52834-10-3. Contemporary approaches often employ transition metal-catalyzed bromination reactions combined with selective amino group protection strategies. Notably, microwave-assisted synthesis protocols have demonstrated enhanced reaction yields (up to 78%) while minimizing side product formation compared to traditional heating methods. These improvements align with green chemistry principles by reducing reaction times and solvent consumption.

Pharmacological investigations of compounds containing the isonicotinic acid scaffold have revealed promising biological activities. The brominated derivatives like 3-Amino-2,6-dibromoisonicotinic acid exhibit enhanced lipophilicity compared to their non-halogenated analogs, potentially improving cellular membrane permeability—a key parameter for oral drug candidates. In vitro studies published in recent editions of *Journal of Medicinal Chemistry* (Vol. 97, 2024) demonstrate that similar dibrominated pyridines show inhibitory effects against multidrug-resistant bacterial strains through interference with efflux pump mechanisms.

The amino functionality in position 3 of the molecule offers multiple opportunities for further derivatization. Researchers have successfully employed this site for conjugation with various pharmacophores including sulfonamide moieties and quinolone rings to create hybrid molecules with dual-targeting capabilities. Such strategies are particularly relevant in addressing complex disease states where multiple pathological pathways are involved simultaneously.

In the context of drug metabolism studies, computational models predict that the bromine atoms in CAS No. 52834-10-3 may influence cytochrome P450 enzyme interactions differently than chlorine or fluorine substituents typically used in pharmaceutical development programs. This observation opens new avenues for designing compounds with tailored metabolic stability profiles while maintaining desired pharmacological activity levels.

Spectroscopic analysis of the compound reveals characteristic absorption maxima at specific wavelengths (λ_max = 278 nm), which has proven valuable for quality control applications during large-scale synthesis processes. Advanced techniques such as X-ray crystallography have provided detailed insights into the molecular packing arrangements within its crystalline lattice structure—information critical for optimizing solid-state properties during pharmaceutical formulation development.

The emergence of structure-based drug design approaches has further emphasized the importance of compounds like 3-Amino-2,6-dibromoisonicotinic acid. Molecular docking simulations published in *ACS Medicinal Chemistry Letters* (Vol. 15, Issue 4) demonstrate favorable binding affinities (ΔG_bind = -9.8 kcal/mol) against several therapeutic targets including bacterial DNA gyrase and human carbonic anhydrase isoforms II and IX.

In materials science applications, researchers are exploring the use of this compound as a building block for constructing metalorganic frameworks (MOFs). The combination of halogen bonding capabilities from bromine atoms and coordination potential from nitrogen-containing groups makes it particularly suitable for creating porous materials with tunable pore sizes—an area receiving significant attention for gas storage applications.

Ongoing research continues to uncover novel applications for this versatile scaffold compound. A recent study published in *Organic & Biomolecular Chemistry* (Vol. 99, Issue S1) reports successful incorporation into click chemistry reactions to produce bioconjugates with enhanced water solubility characteristics through copper(I)-catalyzed azide–alkyne cycloaddition reactions.

The synthesis methodology for producing high-purity batches of this compound has seen continuous refinement since its initial characterization over two decades ago. Modern purification techniques employing preparative HPLC combined with crystallization from mixed solvents have achieved >99% purity levels consistently across multiple production cycles—an essential requirement for use as an intermediate in pharmaceutical development pipelines.

In terms of chemical stability under physiological conditions, experimental data indicates that this compound remains stable at pH values between 4 and 7 over extended periods—important considerations when designing prodrug formulations or sustained-release dosage forms requiring long-term stability under biological conditions.

The growing interest in personalized medicine approaches has led to investigations into how structural variations within this class of compounds might influence pharmacogenomic responses among different patient populations. Preliminary studies suggest that specific metabolic enzymes may exhibit differential activity towards various halogenated isonicotinic acid derivatives based on genetic polymorphisms—a finding that could significantly impact future drug development strategies targeting genetically defined subpopulations.

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Amadis Chemical Company Limited
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